![molecular formula C22H15ClN4O2S B2465045 N-(7-cloro-4-metoxi-1,3-benzotiazol-2-il)-4-ciano-N-[(piridin-3-il)metil]benzamida CAS No. 886965-10-2](/img/structure/B2465045.png)
N-(7-cloro-4-metoxi-1,3-benzotiazol-2-il)-4-ciano-N-[(piridin-3-il)metil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H15ClN4O2S and its molecular weight is 434.9. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
La reacción de acoplamiento de Suzuki–Miyaura (SM) es un método poderoso para formar enlaces carbono-carbono. Implica el acoplamiento cruzado de compuestos organoboro con haluros orgánicos o pseudohaluros (como haluros de arilo o vinilo). El éxito del acoplamiento SM radica en sus condiciones de reacción suaves, tolerancia a los grupos funcionales y naturaleza ambientalmente benigna .
Aplicaciones::Actividades antiproliferativas
La estructura del compuesto sugiere una posible actividad biológica. Exploremos sus aplicaciones en la investigación antiproliferativa:
Aplicaciones::- Modelado molecular: Use métodos computacionales para predecir las interacciones de unión con los objetivos celulares .
Síntesis de indolizidina
Los grupos ciano y benzamida del compuesto pueden ser útiles para construir derivados de indolizidina:
Aplicaciones::Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a benzothiazole derivative, and benzothiazole derivatives have been found to exhibit anti-inflammatory and anti-tubercular activities, suggesting potential targets could be cyclooxygenases (COX-1, COX-2) and Mycobacterium tuberculosis, respectively.
Mode of Action
Based on the known activities of similar benzothiazole derivatives, it can be hypothesized that this compound may interact with its targets to inhibit their function . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
If the compound does indeed target cyclooxygenases, it could potentially affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling . If the compound targets Mycobacterium tuberculosis, it could potentially interfere with the bacterium’s metabolic pathways .
Result of Action
Based on the known activities of similar benzothiazole derivatives, this compound could potentially reduce inflammation by inhibiting the synthesis of prostaglandins , or exhibit anti-tubercular activity by interfering with the metabolism of Mycobacterium tuberculosis .
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S/c1-29-18-9-8-17(23)20-19(18)26-22(30-20)27(13-15-3-2-10-25-12-15)21(28)16-6-4-14(11-24)5-7-16/h2-10,12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZFCGECZUKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
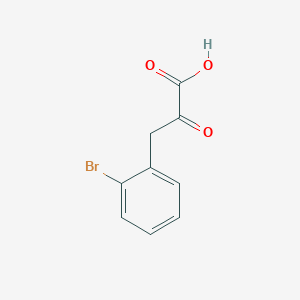
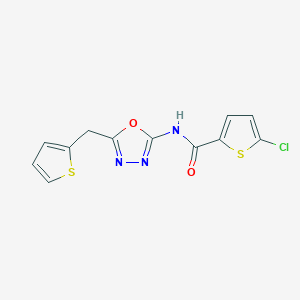

![phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate](/img/structure/B2464966.png)
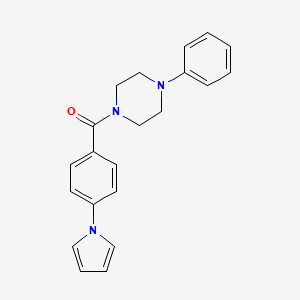
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid](/img/structure/B2464971.png)
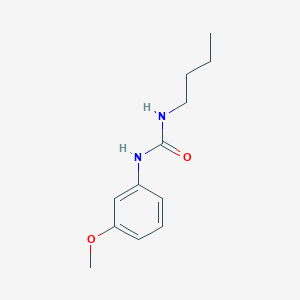
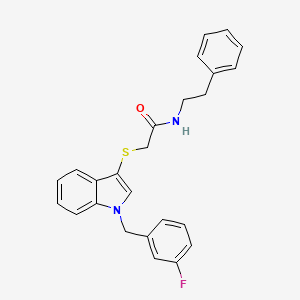

![3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2464980.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B2464981.png)
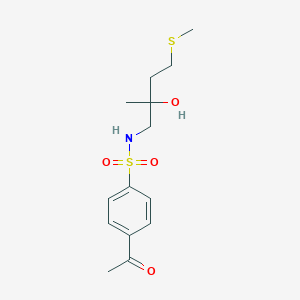
![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)
